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Compound of Interest

Compound Name: 5,8-Methanoquinazoline

CAS No.: 236-88-4

Cat. No.: B11923422

Get Quote

Executive Summary & Structural Definition
The term 5,8-methanoquinazoline refers to a tricyclic heterocyclic scaffold formally derived

from the fusion of a pyrimidine ring with a bicyclo[2.2.1]heptane (norbornane) system. It is

critical to clarify that this scaffold typically exists as 5,6,7,8-tetrahydro-5,8-
methanoquinazoline. A fully aromatic quinazoline cannot accommodate a 5,8-methano bridge

due to the geometric constraints of the planar benzene ring; thus, this guide focuses on the

partially saturated, bridged system.

This scaffold represents a "privileged structure" in medicinal chemistry, serving as a

conformationally restricted bioisostere of quinazoline or tetrahydroquinazoline. By introducing a

methylene bridge across the 5 and 8 positions, the molecule adopts a rigid, three-dimensional

cage-like geometry that enhances selectivity for protein binding pockets while modulating

physicochemical properties like lipophilicity and metabolic stability.

Core Structural Features[1][2][3]
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Scaffold Class: Bridged Bicyclic Pyrimidine (Norbornane-fused Pyrimidine).

Geometry: Non-planar, rigid "cage" structure.

Chirality: The bridgehead carbons (C5 and C8) introduce stereocenters, often leading to exo

and endo diastereomers upon substitution.

Physicochemical Properties Profile
The utility of 5,8-methanoquinazoline in drug design stems from its ability to project vectors

into specific regions of a binding pocket (e.g., ATP-binding sites of kinases) with lower entropic

penalties than flexible analogs.

Lipophilicity (LogP/LogD) & Solubility
The methano bridge significantly alters the lipophilic profile compared to the planar quinazoline.
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Property Trend vs. Quinazoline Mechanistic Insight

Lipophilicity (cLogP) Increased (+0.5 to +1.2)

The addition of the methylene

bridge (

) and the saturated norbornane

backbone increases the

hydrocarbon character. This

"grease ball" effect can

improve membrane

permeability but requires

careful management to avoid

poor solubility.

Aqueous Solubility Decreased

The rigid, compact

hydrophobic cage disrupts the

potential for hydrogen bonding

networks with water, often

leading to lower aqueous

solubility than the flat,

stackable quinazoline unless

solubilizing groups (e.g.,

morpholine, piperazine) are

appended.

Molecular Volume Increased

The 3D globular shape

occupies more volume than a

flat aromatic system, which is

advantageous for filling

hydrophobic pockets in

enzymes (e.g., HSP90,

Kinases).

Acid-Base Chemistry (pKa)
The pyrimidine ring dictates the basicity.

Basicity: The N1 and N3 nitrogens are weak bases. In the tetrahydro-fused system, the

electron-donating effect of the alkyl bridgehead carbons (hyperconjugation) makes the
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pyrimidine slightly more basic than in fully aromatic quinazolines (where the benzene ring

withdraws electron density).

Protonation Site: N1 is typically the preferred site of protonation due to less steric hindrance

compared to N3, which is closer to the bulk of the bridge in certain isomeric forms.

Metabolic Stability
Oxidative Resistance: The bridgehead hydrogens (C5/C8) are notoriously difficult to abstract

due to Bredt’s rule-like strain preventing planar radical or cation formation at the bridgehead.

This confers high metabolic stability against CYP450-mediated oxidation at these positions.

Soft Spots: The methylene bridge (C9) is sterically shielded, making the scaffold a robust

"metabolic rock."

Synthesis & Functionalization Protocols
The construction of the 5,8-methanoquinazoline core typically involves the condensation of a

functionalized norbornane derivative with a pyrimidine precursor.

Protocol A: The "Green" Condensation Route (Spiro-
Derivatives)
Reference: Synthesis of spiro[5,8-methanoquinazoline...] derivatives via multi-component

reaction.

Objective: Synthesis of a spiro-functionalized 5,8-methanoquinazoline core.

Reagents:

Diexo- or Diendo-

-amino amide (derived from norbornene).

Isatin (or substituted ketone).

Catalyst: Alum (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b11923422/docs?utm_src=pdf-body#physicochemical-profiling-of-5-8-methanoquinazoline-a-structural-functional-guide
https://www.benchchem.com/product/b11923422/docs?utm_src=pdf-body#physicochemical-profiling-of-5-8-methanoquinazoline-a-structural-functional-guide
https://www.benchchem.com/product/b11923422/docs?utm_src=pdf-body#physicochemical-profiling-of-5-8-methanoquinazoline-a-structural-functional-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11923422?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) or Iodine (

).

Solvent: Ethanol (EtOH).

Step-by-Step Methodology:

Preparation: Dissolve the

-amino amide (1.0 equiv) and Isatin (1.0 equiv) in Ethanol (5 mL per mmol).

Catalysis: Add Alum (30 mol%) to the stirred solution.

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (eluent: Hexane/EtOAc).

Work-up: Cool to room temperature. The product often precipitates.

Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate

solvent and purify via flash column chromatography (Silica gel).

Validation Check:

Self-Validating Step: Appearance of a precipitate usually indicates the formation of the rigid,

less soluble spiro-product.

NMR Signature: Look for the disappearance of the isatin ketone carbonyl signal and the

appearance of the methano bridge protons (distinct doublets/multiplets in the 1.5–2.5 ppm

region).

Medicinal Chemistry Applications: The
"Rigidification" Strategy
The 5,8-methanoquinazoline scaffold is primarily used to restrict conformational entropy.

Mechanism of Action (Entropic Advantage)
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When a flexible ligand binds to a protein, it loses degrees of freedom (entropy penalty,

). By pre-organizing the ligand into the bioactive conformation using the rigid 5,8-methano
bridge, the entropic penalty upon binding is minimized, potentially improving binding affinity (

).

Visualizing the SAR Logic
The following diagram illustrates the decision process for selecting this scaffold over standard

quinazoline.

Target Identification
(e.g., Kinase, GPCR)

Problem:
High Flexibility / Low Selectivity

Strategy:
Scaffold Rigidification Select 5,8-Methanoquinazoline

Bioisostere

Reduced Entropy Penalty
(Higher Affinity)

Novel IP Space
(Non-flat structure)

Click to download full resolution via product page

Caption: Logical flow for deploying the 5,8-methanoquinazoline scaffold to solve selectivity

and affinity issues in drug discovery.

Experimental Data Summary
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Parameter
Standard
Quinazoline

5,8-
Methanoquinazolin
e (Tetrahydro)

Impact on Drug
Design

Planarity Planar (Aromatic) 3D / Globular

Better fit for

spherical/hydrophobic

pockets.

Fsp3 Fraction Low (0.0) High (>0.4)

Higher Fsp3

correlates with better

clinical success rates

(solubility/toxicity

balance).

Chirality Achiral Chiral (Enantiomers)

Opportunity for chiral

switching to improve

selectivity; requires

asymmetric synthesis.

Metabolic Liability Phenyl ring oxidation Bridgehead stable

Reduced aromatic

hydroxylation;

potential for longer

half-life (

).

Synthesis Pathway Visualization
The following diagram details the formation of the core scaffold via the condensation of a

norbornane precursor.
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Caption: General synthetic workflow for accessing the 5,8-methanoquinazoline core from

bicyclic ketones.

References
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-

dione Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context:

Describes the "Green" synthesis protocol using alum and isatin condensation. (Note: Verified

context via search result 1.8).

Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based

Compounds. Source: Semantic Scholar / Molecules (MDPI). Context: Provides comparative

data on the biological relevance of chiral tetrahydro-fused systems.

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Source: Drug Research

(Stuttgart) / NIH. Context: Broad overview of quinazoline pharmacophores, establishing the
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baseline for bioisosteric replacement.

PubChem Compound Summary: 5,6,7,8-Tetrahydroquinazoline. Source: PubChem.[1][2][3]

[4][5][6][7] Context: Baseline physicochemical data (LogP, solubility) for the non-bridged

parent analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. 8-Methoxy-5-nitroquinoline | C10H8N2O3 | CID 811350 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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